Gallium arsenide appears as dark gray crystals with a metallic greenish-blue sheen or gray powder. Melting point 85.6°F (29.78°C).
Related Compounds
Gallium Arsenic Oxide
Compound Description: Gallium arsenic oxide is a compound formed by the oxidation of gallium arsenide. It acts as an insulating layer in MOS devices. []
Relevance: Gallium arsenic oxide is a structurally related compound to Gallium arsenide, formed through oxidation and playing a crucial role in device fabrication. []
Aluminum Gallium Arsenide (AlGaAs)
Compound Description: Aluminum gallium arsenide is a III-V semiconductor alloy with a direct bandgap and a lattice constant closely matched to Gallium arsenide. It is often used in conjunction with GaAs in heterojunction devices for improved performance and functionality. [, , ]
Relevance: Aluminum gallium arsenide is structurally similar to Gallium arsenide, differing in the substitution of some gallium atoms with aluminum. This similarity enables its use in heterojunction devices, leveraging the unique properties of both compounds. [, , ]
Indium Gallium Arsenide (InGaAs)
Compound Description: Indium gallium arsenide is a III-V semiconductor alloy with a tunable bandgap depending on the indium concentration. It exhibits high electron mobility and is used in high-speed electronics and optoelectronics. [, ]
Relevance: Indium gallium arsenide is structurally analogous to Gallium arsenide, but with indium replacing some gallium atoms. This substitution enables bandgap tuning, making it suitable for high-speed devices and optoelectronics. [, ]
Indium Gallium Arsenide Phosphide (InGaAsP)
Compound Description: Indium gallium arsenide phosphide is a quaternary semiconductor alloy that combines In, Ga, As, and P. By adjusting the composition, its bandgap and lattice constant can be tuned for applications in optoelectronic devices operating in the near-infrared region. []
Relevance: Indium gallium arsenide phosphide shares structural similarities with Gallium arsenide, incorporating indium and phosphorus for bandgap and lattice constant tuning. This characteristic makes it suitable for optoelectronics in the near-infrared range. []
Gallium Oxide (Ga2O3)
Compound Description: Gallium oxide is a transparent semiconducting oxide of gallium. It is mentioned as the primary component of the oxide layer formed on Gallium arsenide during etching processes. []
Relevance: Gallium oxide is relevant to Gallium arsenide as it forms during the oxidation of GaAs in specific etching processes, influencing the surface properties and potential applications of the material. []
Indium Phosphide (InP)
Compound Description: Indium phosphide is a binary semiconductor compound used in high-speed electronics and optoelectronics due to its high electron mobility and direct bandgap. It is also used as a substrate material for the growth of other III-V semiconductors, including InGaAs. [, ]
Relevance: Indium phosphide shares similar properties with Gallium arsenide, both being III-V semiconductors, and is used as a substrate for growing Gallium arsenide-based materials, highlighting their close relationship in material science and device fabrication. [, ]
Silicon (Si)
Compound Description: Silicon is a well-established semiconductor material widely used in microelectronics and solar cells. It is studied in comparison to Gallium arsenide, exploring the potential of GaAs as a higher-performance alternative in specific applications. [, , , , ]
Germanium (Ge)
Compound Description: Germanium is a semiconductor material historically used in transistors. It is explored alongside Gallium arsenide in research focused on high-frequency applications. [, ]
Magnetodielectric
Compound Description: Magnetodielectrics are materials that exhibit both magnetic and dielectric properties. They are studied as potential coatings for conducting rods in metamaterials research. []
Relevance: While not structurally related to Gallium arsenide, magnetodielectrics are relevant to the research paper discussing the use of GaAs as a coating material for conducting rods in metamaterials, offering an alternative approach to achieve desired electromagnetic properties. []
Barium Strontium Titanate
Compound Description: Barium strontium titanate is a ferroelectric material with a high dielectric constant. It is investigated as a coating material for conducting rods in metamaterials, similar to Gallium arsenide. []
Relevance: Barium strontium titanate, while structurally different from Gallium arsenide, plays a similar role as a coating material in metamaterials research, enabling comparisons of their effectiveness in manipulating electromagnetic waves. []
Silicon Carbide
Compound Description: Silicon carbide is a compound semiconductor with high thermal conductivity and hardness. It is explored as a potential coating material for conducting rods in metamaterials. []
Relevance: Silicon carbide, while not directly related to Gallium arsenide in terms of structure, serves as an alternative coating material for conducting rods, allowing researchers to compare its performance with GaAs in metamaterial applications. []
Source and Classification
Gallium arsenide was first synthesized in 1926 by Victor Goldschmidt and Donder Vwishuna through the reaction of arsenic vapors with gallium. As a III-V semiconductor, gallium arsenide is pivotal in various electronic devices, including infrared light-emitting diodes, laser diodes, solar cells, and microwave frequency integrated circuits. Its ability to efficiently emit light makes it particularly valuable in optoelectronics.
Synthesis Analysis
Gallium arsenide can be synthesized using several methods, each with distinct technical parameters:
Liquid Encapsulated Czochralski Method: This method accounts for over 80% of the production of non-doped semi-insulating gallium arsenide. It employs a graphite heater and a boron trioxide liquid sealing agent within an argon atmosphere at 2 MPa. This method allows for the growth of large-diameter single crystals with controllable properties.
Vertical Bridgman Method: In this process, gallium arsenide polycrystals are melted in a two-zone furnace. The temperature is maintained at approximately 1240 °C for the melting zone and around 610 °C for the cooling zone. As the furnace moves, the melt solidifies into single crystals.
Vertical Gradient Freeze Method: Similar to the Bridgman method but without mechanical transmission mechanisms, this approach relies on computer-controlled thermal fields for stable crystal growth.
Molecular Beam Epitaxy: This technique involves the deposition of gallium and arsenic atoms onto a substrate in a high vacuum environment, allowing precise control over layer thickness and composition.
Chemical Vapor Deposition: Utilizing precursors like trimethylgallium and arsine, this method produces thin films of gallium arsenide suitable for various applications.
Molecular Structure Analysis
Gallium arsenide has a tetrahedral coordination geometry where each gallium atom is surrounded by four arsenic atoms and vice versa. The bond length between gallium and arsenic is approximately 2.43 Å. The zinc blende structure leads to a high electron mobility, which is beneficial for high-speed electronic applications. The direct band gap of approximately 1.42 eV at room temperature enables efficient light emission, making it ideal for laser diodes and LEDs.
Chemical Reactions Analysis
The primary chemical reaction for synthesizing gallium arsenide is:
Ga liquid As vapor >1240°CGaAs solid
This reaction must be conducted under an overpressure of arsenic to prevent sublimation losses that could affect stoichiometry. Additionally, gallium arsenide can undergo oxidation when exposed to air, leading to degradation of its semiconductor properties. Passivation techniques often involve depositing layers like cubic gallium(II) sulfide to protect the surface.
Mechanism of Action
In semiconductor applications, gallium arsenide operates primarily through its electronic band structure. When photons are absorbed by the material, electrons are excited from the valence band to the conduction band, creating electron-hole pairs that contribute to electrical conductivity or light emission. This process is critical in devices like light-emitting diodes where recombination of these carriers results in photon emission at specific wavelengths.
Physical and Chemical Properties Analysis
Gallium arsenide exhibits several notable physical and chemical properties:
Melting Point: Approximately 1238 °C.
Density: About 5.32 g/cm³.
Thermal Conductivity: Approximately 0.46 W/(m·K).
Band Gap Energy: Approximately 1.42 eV at room temperature.
Solubility: Gallium arsenide is insoluble in water but can react with strong acids or bases.
These properties make gallium arsenide suitable for high-temperature applications and environments where stability against thermal fluctuations is required.
Applications
Gallium arsenide has numerous applications across various fields:
Optoelectronics: Used in laser diodes, light-emitting diodes, and photodetectors due to its direct band gap.
Solar Cells: High-efficiency solar cells utilize gallium arsenide for its excellent photovoltaic properties.
Microwave Frequency Integrated Circuits: Employed in telecommunications for its high electron mobility.
High-Energy Physics: Utilized in detectors due to its radiation hardness and sensitivity.
Properties
CAS Number
1303-00-0
Product Name
Gallium arsenide
IUPAC Name
gallanylidynearsane
Molecular Formula
GaAs AsGa
Molecular Weight
144.64 g/mol
InChI
InChI=1S/As.Ga
InChI Key
JBRZTFJDHDCESZ-UHFFFAOYSA-N
SMILES
[Ga]#[As]
Solubility
less than 1 mg/mL at 68° F (NTP, 1992) <1 mg/mg in DMSO, 95% ethanol, methanol, and acetone; soluble in hydrochloric acid In water, <1 mg/ml @ 20 °C
Synonyms
GaAs gallium arsenate gallium arsenide
Canonical SMILES
[Ga]#[As]
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